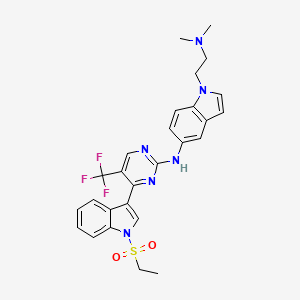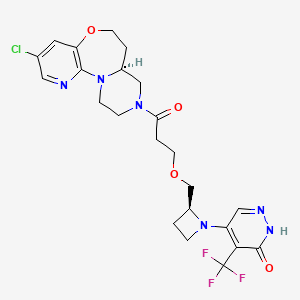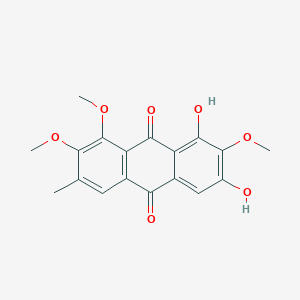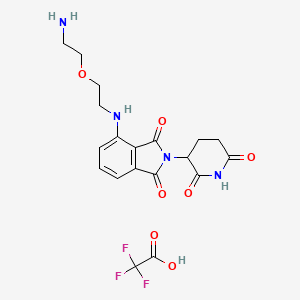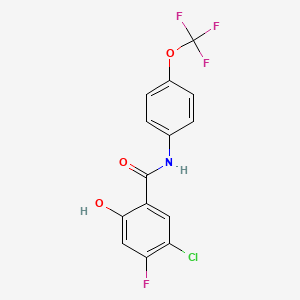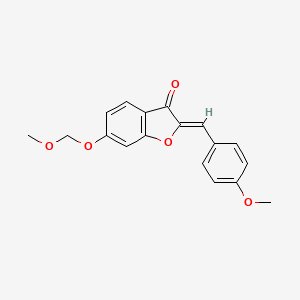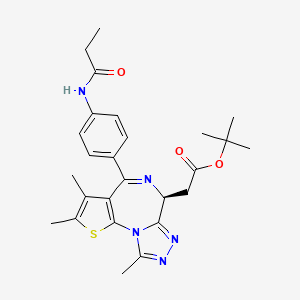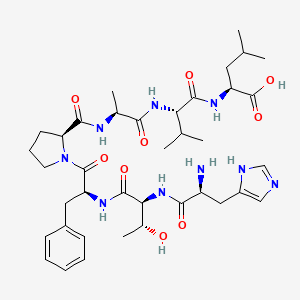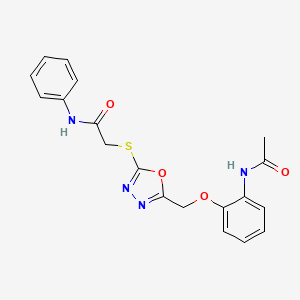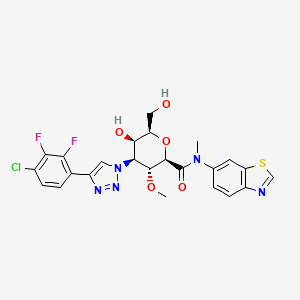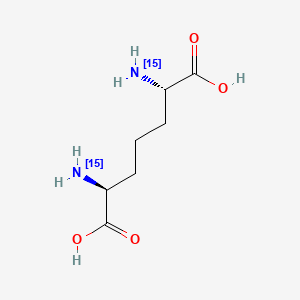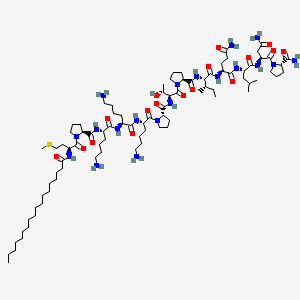
Ste-mek1(13)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ste-mek1(13) is a cell-permeable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It impedes the phosphorylation of ERK1/2, which is a crucial step in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to study the role of ERK1/2 in various cellular processes, including proliferation, differentiation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
Ste-mek1(13) can be synthesized through a series of peptide coupling reactions. The compound is typically prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The synthesis involves the use of standard peptide synthesis techniques, including the coupling of amino acids and the use of protecting groups to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of Ste-mek1(13) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
化学反応の分析
Types of Reactions
Ste-mek1(13) primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling pathways .
Common Reagents and Conditions
The compound is often used in combination with other inhibitors and reagents to study its effects on various signaling pathways. For instance, it is used alongside inhibitors of protein kinase C, protein kinase B, and other MAPK pathway components to dissect the specific role of ERK1/2 in cellular processes .
Major Products Formed
The primary product formed from the reaction of Ste-mek1(13) with ERK1/2 is the non-phosphorylated form of ERK1/2. This inhibition leads to the suppression of downstream signaling events, which can be measured using various biochemical assays .
科学的研究の応用
Ste-mek1(13) has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and interactions of ERK1/2 inhibitors.
Industry: Ste-mek1(13) is utilized in the development of new drugs targeting the MAPK pathway.
作用機序
Ste-mek1(13) exerts its effects by inhibiting the phosphorylation of ERK1/2. This inhibition occurs through the binding of Ste-mek1(13) to the active site of ERK1/2, preventing the transfer of phosphate groups from adenosine triphosphate (ATP) to the target proteins . The inhibition of ERK1/2 phosphorylation disrupts the MAPK signaling pathway, leading to altered cellular responses such as reduced proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
Selumetinib: A selective MEK1 inhibitor used in the treatment of solid tumors.
Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.
Cobimetinib: A potent and selective allosteric inhibitor of MEK1/2.
Uniqueness
Ste-mek1(13) is unique in its ability to specifically inhibit ERK1/2 phosphorylation without affecting other kinases in the MAPK pathway. This specificity makes it a valuable tool for studying the precise role of ERK1/2 in various cellular processes .
特性
分子式 |
C86H153N19O17S |
|---|---|
分子量 |
1757.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-methylsulfanyl-2-(octadecanoylamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1 |
InChIキー |
JTGVJZGFSQPZSN-ANGLJYEKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



